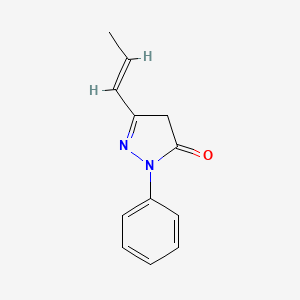![molecular formula C13H10N2O3 B12913042 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-68-3](/img/structure/B12913042.png)
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions. For example, the reaction of 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone with 4-substituted ω-bromoacetophenones in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium can yield the desired furo[2,3-d]pyrimidine system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the furan or pyrimidine rings.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at specific positions on the molecule.
Scientific Research Applications
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity and thereby affecting angiogenesis . The compound’s effects are mediated through binding to the active site of the receptor, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Ethylphenyl)furo[2,3-d]pyrimidin-2(1H)-one
- 6-(4-Methylthio)phenyl)furo[2,3-d]pyrimidin-2(1H)-one
Uniqueness
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .
Properties
CAS No. |
896450-68-3 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10N2O3/c1-17-10-4-2-8(3-5-10)11-6-9-7-14-13(16)15-12(9)18-11/h2-7H,1H3,(H,14,15,16) |
InChI Key |
LRERUZHDNYEGAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)
![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)





![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




